2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride
Overview
Description
2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C14H22ClNO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride typically involves the reaction of 2-methoxyphenol with 2-(3-piperidinyl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl 2-(3-piperidinyl)ethyl ether.
Reduction: Formation of 2-methoxyphenyl 2-(3-piperidinyl)ethyl ether.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether
- 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether
Uniqueness
2-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the methoxy group and the piperidine ring provides a distinct chemical environment that can affect its interaction with biological targets and its chemical behavior in various reactions .
Properties
IUPAC Name |
3-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-6-2-3-7-14(13)17-10-8-12-5-4-9-15-11-12;/h2-3,6-7,12,15H,4-5,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGZPHRMLBDSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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